

Chemo-Structural Analysis & Synthetic Utility of Scaffolds

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Compound of Interest

Compound Name: *1-Bromo-2-chloro-4-ethoxy-5-methylbenzene*

CAS No.: 2379322-07-1

Cat. No.: B6293665

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Content Type: Technical Guide / Whitepaper Target Audience: Medicinal Chemists, Process Scientists, and Analytical Researchers

Executive Summary: The "Linker" Scaffold

The molecular formula

represents a specific chemical space often encountered in medicinal chemistry as a bifunctional linker or a chiral building block. While theoretically representing hundreds of isomers, in practical drug discovery, this formula most frequently corresponds to halo-alkoxy-benzenes (e.g., 1-bromo-4-(3-chloropropoxy)benzene).

These scaffolds serve as critical intermediates for attaching pharmacophores (such as piperazines or imidazoles) to lipophilic aryl tails, a common motif in GPCR ligands (e.g., dopamine or serotonin receptor modulators). This guide provides a definitive technical analysis of the physical properties, isotopic forensics, and synthetic protocols for this molecular class.

Physical & Chemical Profile

The following data establishes the baseline for identifying and handling compounds.

Core Molecular Data

Property	Value	Notes
Molecular Formula		
Molecular Weight (Avg)	249.53 g/mol	Based on standard atomic weights.
Monoisotopic Mass	247.9603 Da	Calculated using and
Degree of Unsaturation	4	Indicates presence of an aromatic ring (3 bonds + 1 ring).
Physical State	Liquid or Low-Melting Solid	Isomer dependent; ethers are often oils at RT.
Solubility	Lipophilic	Soluble in DCM, EtOAc, DMSO; Insoluble in Water.

The "Forensic" Isotopic Signature (MS Analysis)

For analytical scientists, the most distinct feature of

is its Mass Spectrometry (MS) profile. The presence of one Bromine and one Chlorine atom creates a unique isotopic cluster that acts as a self-validating confirmation of identity.

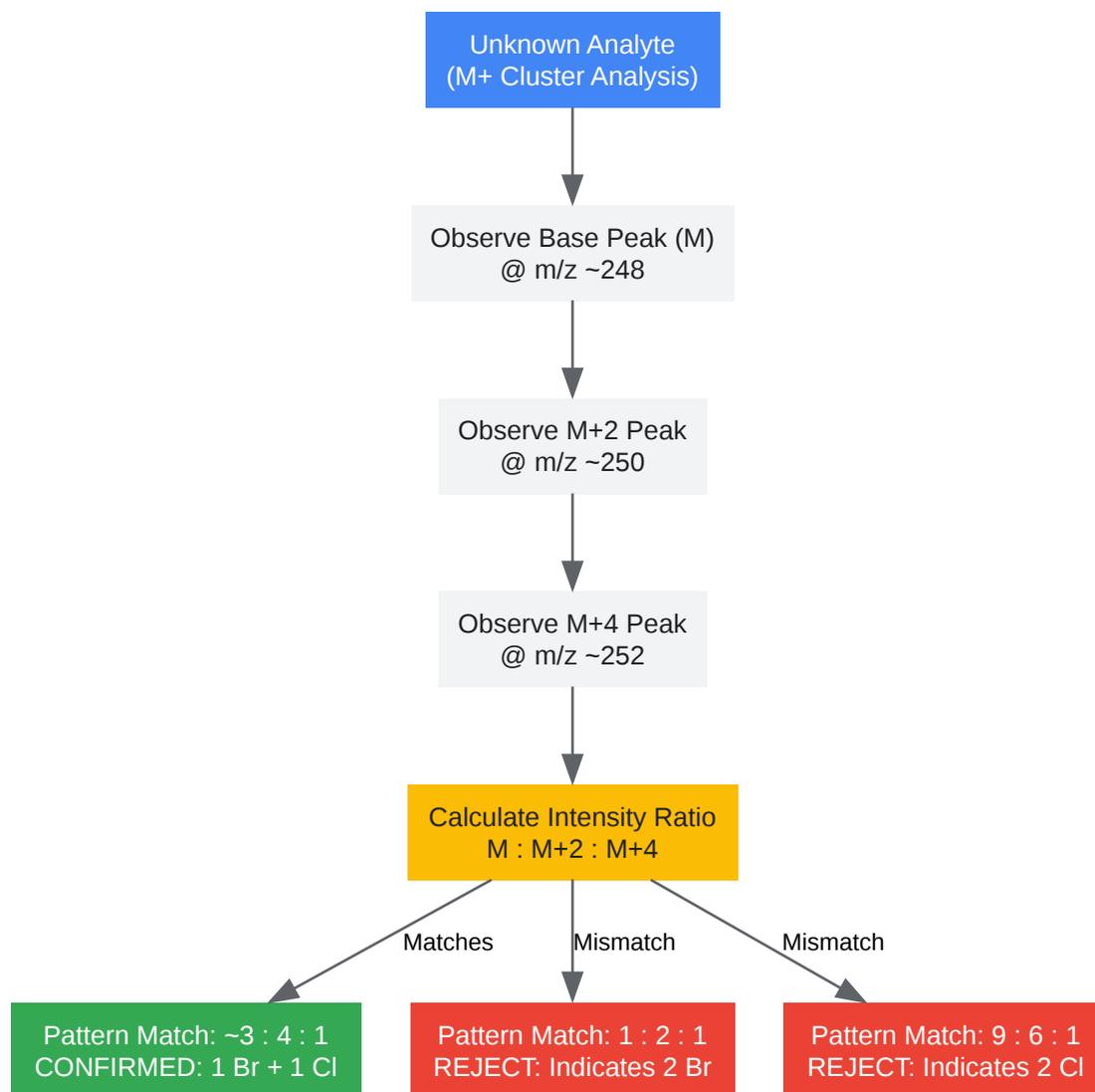
- Ratio: ~1:1[1]
- Ratio: ~3:1[1]

When combined, these probabilities generate a characteristic 3:4:1 intensity pattern for the molecular ion (

).

Diagram 1: Isotopic Abundance Logic Tree (MS Fragmentation)

Figure 1: Decision logic for confirming the halogen composition via Mass Spectrometry.



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Structural Isomerism: The "Linker" vs. The "Scaffold"

While many isomers exist, two primary structural classes dominate the patent literature for this formula.

Class A: Halo-Alkoxy-Benzenes (The "Linker")

- Structure:

- Representative Compound: 1-bromo-4-(3-chloropropoxy)benzene.[2]
- Utility: This is the most commercially relevant isomer. It is used to link an aryl head group to a basic amine tail (common in antipsychotics like Aripiprazole analogs). The chlorine on the alkyl chain serves as a leaving group for subsequent reactions.

Class B: Halogenated Phenones/Alcohols

- Structure:
- Representative Compound: 2-bromo-1-(4-chlorophenyl)propan-1-ol.
- Utility: Chiral building blocks for stereoselective synthesis.

Detailed Synthetic Protocol

This section details the synthesis of 1-bromo-4-(3-chloropropoxy)benzene, the most prevalent isomer, via a Williamson Ether Synthesis.

Reaction Design

- Objective: Selective O-alkylation of 4-bromophenol.
- Reagents:
 - Substrate: 4-Bromophenol (1.0 eq)[2]
 - Alkylating Agent: 1-Bromo-3-chloropropane (1.2 eq)
 - Base: Potassium Carbonate () (2.0 eq)
 - Solvent: Acetone or Acetonitrile (ACN)
- Mechanistic Insight: 1-Bromo-3-chloropropane is used because the primary bromide is a better leaving group than the primary chloride. This allows the phenoxide to selectively

displace the bromine, leaving the chlorine intact at the end of the chain for future reactions.

Step-by-Step Methodology

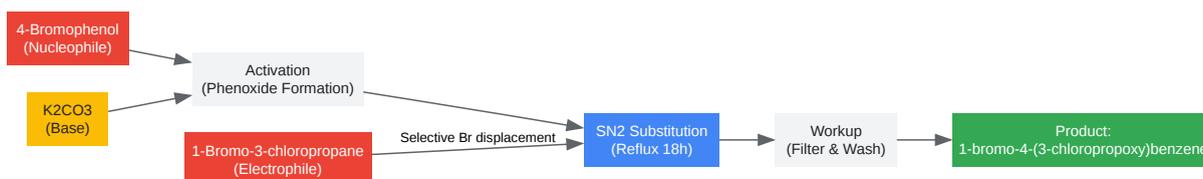
- Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend anhydrous (20 mmol) in Acetone (30 mL).
- Activation: Add 4-Bromophenol (10 mmol) to the suspension. Stir at room temperature for 15 minutes to allow deprotonation and formation of the phenoxide anion. Observation: The mixture may change color slightly.
- Addition: Add 1-Bromo-3-chloropropane (12 mmol) dropwise via syringe.
- Reflux: Heat the mixture to reflux (for Acetone) for 12–18 hours. Monitor via TLC (Hexane:EtOAc 9:1). The starting phenol spot () should disappear, replaced by a less polar product spot ().
- Workup:
 - Cool to room temperature.
 - Filter off the inorganic salts (, excess).
 - Concentrate the filtrate under reduced pressure (Rotavap).
 - Redissolve residue in Ethyl Acetate and wash with 1M (to remove unreacted phenol) followed by Brine.
- Purification: Dry organic layer over

, filter, and concentrate. If necessary, purify via silica gel flash chromatography (Eluent: 100% Hexanes

5% EtOAc/Hexanes).

Diagram 2: Synthetic Workflow (Williamson Ether Strategy)

Figure 2: Process flow for the selective synthesis of the halo-alkoxy linker.



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Safety & Handling (E-E-A-T)

Working with

compounds requires specific safety protocols due to their alkylating nature.

- **Toxicity:** As an alkyl chloride, the product is a potential alkylating agent. It can react with DNA bases.[3] Handle in a fume hood.
- **Skin Absorption:** Halo-ethers are lipophilic and can penetrate skin easily. Double-gloving (Nitrile) is recommended.
- **Waste Disposal:** All aqueous washes containing halo-organics must be segregated into "Halogenated Waste" streams, not general organic waste, to prevent issues during incineration.

References

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